Cas no 150716-18-0 (N-Cbz-RS-4-Thiazolidinecarboxylic acid)

N-Cbz-RS-4-Thiazolidinecarboxylic acid is a chiral thiazolidine derivative protected by a carboxybenzyl (Cbz) group at the nitrogen position. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research. The Cbz protecting group enhances stability and facilitates selective deprotection under mild conditions. The thiazolidine ring structure contributes to its utility in constructing constrained peptidomimetics and bioactive molecules. Its racemic form (RS) allows for flexibility in stereochemical applications. The carboxylic acid functionality enables further derivatization, making it valuable for coupling reactions. This compound is commonly employed in the development of protease inhibitors and other therapeutically relevant scaffolds.
N-Cbz-RS-4-Thiazolidinecarboxylic acid structure
150716-18-0 structure
商品名:N-Cbz-RS-4-Thiazolidinecarboxylic acid
CAS番号:150716-18-0
MF:C12H13NO4S
メガワット:267.30092215538
CID:6472719

N-Cbz-RS-4-Thiazolidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • N-Cbz-RS-4-Thiazolidinecarboxylic acid
    • 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester
    • 3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid
    • インチ: 1S/C12H13NO4S/c14-11(15)10-7-18-8-13(10)12(16)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
    • InChIKey: RPYBYBARYRKSIF-UHFFFAOYSA-N
    • ほほえんだ: S1CC(C(O)=O)N(C(OCC2=CC=CC=C2)=O)C1

じっけんとくせい

  • 密度みつど: 1.408±0.06 g/cm3(Predicted)
  • ふってん: 482.4±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.51±0.20(Predicted)

N-Cbz-RS-4-Thiazolidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6305847-0.1g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
0.1g
$640.0 2023-05-31
Enamine
EN300-6305847-0.25g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
0.25g
$670.0 2023-05-31
Enamine
EN300-6305847-2.5g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
2.5g
$1428.0 2023-05-31
Enamine
EN300-6305847-0.5g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
0.5g
$699.0 2023-05-31
Enamine
EN300-6305847-1.0g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
1g
$728.0 2023-05-31
Enamine
EN300-6305847-10.0g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
10g
$3131.0 2023-05-31
Enamine
EN300-6305847-0.05g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
0.05g
$612.0 2023-05-31
Enamine
EN300-6305847-5.0g
3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
150716-18-0
5g
$2110.0 2023-05-31

N-Cbz-RS-4-Thiazolidinecarboxylic acid 関連文献

N-Cbz-RS-4-Thiazolidinecarboxylic acidに関する追加情報

Professional Introduction to N-Cbz-RS-4-Thiazolidinecarboxylic Acid (CAS No. 150716-18-0)

N-Cbz-RS-4-Thiazolidinecarboxylic acid, a compound with the CAS number 150716-18-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its N-carbobenzyloxy (Cbz) protecting group and thiazolidine ring structure, has garnered considerable attention due to its versatile applications in drug development and molecular probes. The presence of the R-S moiety further enhances its utility as a synthetic intermediate, particularly in the construction of complex heterocyclic frameworks.

The thiazolidine core of N-Cbz-RS-4-Thiazolidinecarboxylic acid is a privileged scaffold in medicinal chemistry, known for its stability and ability to mimic biological thiols. This structural motif has been extensively explored in the design of enzyme inhibitors and receptor ligands. Recent studies have highlighted the potential of thiazolidine derivatives in modulating inflammatory pathways and antioxidant defenses, making them promising candidates for therapeutic intervention.

The Cbz protecting group on the nitrogen atom of this compound is a critical feature that enhances its synthetic utility. The benzyloxy group not only stabilizes the reactive amine moiety but also facilitates selective cleavage under mild acidic or basic conditions. This property makes N-Cbz-RS-4-Thiazolidinecarboxylic acid an invaluable building block for peptide synthesis and the preparation of amide-based drug candidates. In particular, its incorporation into peptidomimetics has shown promise in targeting proteases and other enzymatic systems involved in disease pathogenesis.

Recent advancements in computational chemistry have further illuminated the pharmacophoric properties of N-Cbz-RS-4-Thiazolidinecarboxylic acid. Molecular docking studies have revealed its high affinity for various biological targets, including protein kinases and transcription factors. These findings have prompted investigations into its potential as an anti-cancer agent, with preliminary experiments suggesting inhibitory effects on cell proliferation and survival pathways. The compound's ability to interact with these targets underscores its significance as a lead structure in oncology research.

In addition to its pharmaceutical applications, N-Cbz-RS-4-Thiazolidinecarboxylic acid has found utility in chemical biology as a tool for studying redox-sensitive signaling pathways. The thiazolidine ring can undergo reversible oxidation-reduction reactions, making it an ideal probe for investigating cellular redox homeostasis. Researchers have employed this compound to dissect the role of reactive oxygen species (ROS) in various physiological processes, including neurotransmitter release and immune responses. Such studies contribute to a deeper understanding of oxidative stress-related diseases and inform the development of novel therapeutic strategies.

The synthetic versatility of N-Cbz-RS-4-Thiazolidinecarboxylic acid has also been leveraged in the development of new methodologies for constructing complex organic molecules. Its use as a precursor in transition-metal-catalyzed reactions has enabled the efficient synthesis of polycyclic scaffolds and functionalized thiazolidines. These advances highlight the compound's importance not only as a target molecule but also as a reagent in synthetic organic chemistry. The growing body of literature on its applications underscores its broad utility across multiple disciplines.

Future research directions for N-Cbz-RS-4-Thiazolidinecarboxylic acid include exploring its derivatives as probes for mechanistic studies and developing novel synthetic routes that enhance its accessibility. The integration of biocatalysis with traditional synthetic approaches holds promise for producing enantiomerically pure forms of this compound, which are essential for many pharmaceutical applications. As our understanding of molecular interactions continues to evolve, compounds like N-Cbz-RS-4-Thiazolidinecarboxylic acid will remain at the forefront of innovation in chemical biology and drug discovery.

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